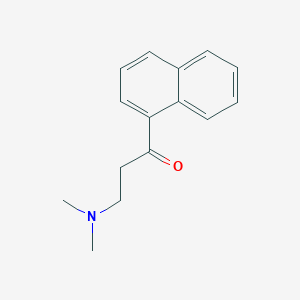

3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one

Description

Properties

IUPAC Name |

3-(dimethylamino)-1-naphthalen-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDXSNWZXJVDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328238 | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10320-49-7 | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one, a naphthalene derivative of potential interest in medicinal chemistry and organic synthesis. While direct biological data for this specific isomer is limited, its structural similarity to precursors of significant therapeutic agents, such as the anti-tubercular drug Bedaquiline and choline acetyltransferase inhibitors, suggests its potential as a scaffold for novel drug discovery. This document collates available quantitative data, details a robust experimental protocol for its synthesis, and provides a visual representation of the synthetic workflow.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one | [1][2] |

| Synonyms | (2-alpha-Naphthoylethyl)dimethylamine, 2-(Dimethylamino)ethyl 1-naphthyl ketone, 3-(dimethylamino)-1-(1-naphthalenyl)-1-propanone | [2] |

| CAS Number | 10320-49-7 | [1] |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.307 g/mol | [2] |

| Appearance | Colorless oil or colorless to light yellow solid | [1][3] |

| Boiling Point | 368.7°C at 760 mmHg | [2] |

| Density | 1.072 g/cm³ | [2] |

| Refractive Index | 1.592 | [2] |

| LogP | 2.97420 | [2] |

| PSA (Polar Surface Area) | 20.31000 Ų | [2] |

| Flash Point | 139.4°C | [2] |

| Vapour Pressure | 1.25E-05mmHg at 25°C | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dimethylformamide. | [3] |

Synthesis

Experimental Protocol: Mannich Reaction

A common and effective method for the synthesis of this compound is the Mannich reaction.[1]

Materials:

-

1-Acetylnaphthalene (1.0 eq)

-

Paraformaldehyde (1.4 eq)

-

Dimethylamine hydrochloride (1.4 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ethanol

-

50% aqueous Sodium Carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water (for washing)

-

Saturated saline solution (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-acetylnaphthalene (e.g., 8 g, 0.047 mol), paraformaldehyde (e.g., 2 g, 0.065 mol), and dimethylamine hydrochloride (e.g., 5.3 g, 0.065 mol) in ethanol (e.g., 15 mL).[1]

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.6 mL) to the mixture.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.[1]

-

Crystallization: After reflux, cool the mixture to room temperature and then refrigerate at -20°C overnight to precipitate a white solid.[1]

-

Filtration: Isolate the white solid by filtration and wash it with cold ethanol.[1]

-

Basification: Dissolve the collected solid in water and slowly add a 50% aqueous sodium carbonate solution until the solution is basic.[1]

-

Extraction: Extract the aqueous phase three times with ethyl acetate (e.g., 3 x 20 mL).[1]

-

Washing: Combine the organic layers and wash sequentially with water (e.g., 2 x 15 mL) and saturated saline solution (e.g., 2 x 15 mL).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product as a colorless oil.[1]

Expected Yield: Approximately 70%.[1]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Currently, there is a lack of specific biological data for this compound in the public domain. However, the structural motifs present in this molecule are found in compounds with significant pharmacological activity.

-

Analogs of Bedaquiline: The closely related isomer, 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one, is a known intermediate in the synthesis of Bedaquiline (TMC207), a diarylquinoline anti-tubercular agent.[4][5] Bedaquiline functions by inhibiting mycobacterial ATP synthase.[6] The naphthalene moiety plays a crucial role in the hydrophobic interactions within the enzyme's binding site.[6] While the 5-yl substitution may alter the binding orientation and efficacy, this structural class represents a promising starting point for the development of new anti-tubercular drugs.[6][7][8][9][10]

-

Choline Acetyltransferase (ChA) Inhibitors: Naphthalene-containing compounds related to the title compound have been investigated as inhibitors of choline acetyltransferase (ChA).[11][12][13] ChA is a critical enzyme in the biosynthesis of the neurotransmitter acetylcholine.[14] Inhibitors of this enzyme are valuable tools for studying cholinergic systems and may have therapeutic potential in neurological disorders.

Given these precedents, this compound is a compound of interest for screening in anti-mycobacterial and neuroscience-related drug discovery programs.

Safety Information

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is present in molecules of significant therapeutic importance. Although its own biological profile is yet to be determined, it represents a valuable starting material for the synthesis of novel analogs targeting tuberculosis and neurological disorders. This guide provides the foundational chemical data and synthetic methodology to facilitate further research and development efforts with this compound.

References

- 1. This compound | 10320-49-7 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride | Buy Online CAS Number 5409-58-5 - Bio Synth [bio-synth.in]

- 6. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Anti-tubercular Analogues of Bedaquiline with Modified A-, B- and C-Ring Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Relationships between chemical structure and inhibition of choline acetyltransferase by 2-(alpha-naphthoyl)ethyltrimethylammonium and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sfdchem.com [sfdchem.com]

- 13. 3-(DIMETHYLAMINO)-1-(NAPHTHALEN-1-YL)PROPAN-1-ONE HYDROCHLORIDE CAS 5409-58-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one

A Technical Guide for Drug Development and Research Professionals

This document provides a comprehensive overview of the available spectroscopic data and synthetic methodology for 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one. The information is intended to support researchers and scientists in drug development and related fields. Please note that the compound requested, 3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one, is likely a typographical error, as the widely documented isomer is 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one. This guide focuses on the latter, which is commonly available as its hydrochloride salt.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one are not publicly available at this time. The following tables are provided as a template for expected resonances.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy

An experimental IR spectrum for 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one is not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2950-2800 | Aliphatic C-H stretch |

| ~1680 | C=O (ketone) stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1200 | C-N stretch |

Mass Spectrometry (MS)

Predicted mass spectrometry data for the free base, 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one (C₁₅H₁₇NO), is available from public databases.[1]

Table 4: Predicted Mass Spectrometry Data [1]

| Adduct | m/z |

| [M+H]⁺ | 228.13829 |

| [M+Na]⁺ | 250.12023 |

| [M-H]⁻ | 226.12373 |

| [M+NH₄]⁺ | 245.16483 |

| [M+K]⁺ | 266.09417 |

| [M]⁺ | 227.13046 |

Experimental Protocols

The synthesis of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one is typically achieved via the Mannich reaction. The hydrochloride salt is a common product of this synthesis.

Synthesis of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride[2]

Materials:

-

1-Acetylnaphthalene

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated hydrochloric acid

-

Ethanol (95%)

-

Acetone

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a 500 mL three-necked flask, combine 1-acetylnaphthalene (25g, 0.15 mol), dimethylamine hydrochloride (15.6g, 0.19 mol), and paraformaldehyde (7.2g, 0.08 mol).[2]

-

Add 40 mL of 95% ethanol followed by 0.3 mL of concentrated hydrochloric acid.[2]

-

Heat the mixture to reflux for 2 hours.[2]

-

While the solution is still hot, add 100 mL of acetone.[2]

-

Allow the solution to cool slowly to room temperature and then chill overnight in a refrigerator.[2]

-

Filter the resulting white solid and wash it with acetone (2 x 20 mL) to yield 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride.[2]

-

For purification and isolation of the free base, dissolve the hydrochloride salt in water, alkalinize with a saturated sodium hydrogen carbonate solution, and extract with ethyl acetate.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one.

References

Synthesis and Characterization of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one, a key intermediate in the synthesis of important pharmaceutical compounds. This document details the experimental protocols for its preparation and summarizes its known physicochemical properties.

Introduction

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one, a Mannich base, is a valuable chemical intermediate. Its hydrochloride salt is notably used as a reactant in the preparation of choline acetyltransferase (ChA) inhibitors and serves as a crucial building block in the synthesis of the anti-tuberculosis drug, Bedaquiline. The synthesis of this compound is typically achieved through a Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located in a carbonyl compound.

Synthesis Protocol

The synthesis of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one is most commonly carried out via the Mannich reaction, yielding the hydrochloride salt, which can then be converted to the free base.

Synthesis of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride

The following protocol is a standard procedure for the synthesis of the hydrochloride salt of the title compound.

Experimental Protocol:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser, place 1-(naphthalen-1-yl)ethanone (25g, 0.15 mol), dimethylamine hydrochloride (15.6g, 0.19 mol), and paraformaldehyde (7.2g, 0.08 mol).

-

Solvent and Catalyst Addition: Add 40 mL of 95% ethanol followed by 0.3 mL of concentrated hydrochloric acid to the flask.

-

Reflux: Heat the mixture to reflux and maintain for 2 hours.

-

Crystallization: While the resulting solution is still hot, add 100 mL of acetone.

-

Isolation: Allow the mixture to cool slowly to room temperature and then chill overnight in a refrigerator.

-

Filtration and Washing: Filter the precipitated solid and wash it with two 20 mL portions of acetone.

-

Drying: Dry the solid to afford 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 26.8g (69%) | |

| Melting Point | 165°C | |

| Appearance | White Solid |

Preparation of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one (Free Base)

The free base can be obtained from the hydrochloride salt through a simple acid-base extraction.

Experimental Protocol:

-

Dissolution: Dissolve the 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride solid in water.

-

Basification: Alkalinize the solution with a saturated aqueous solution of sodium hydrogen carbonate.

-

Extraction: Extract the aqueous phase three times with 20 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with two 15 mL portions of water and two 15 mL portions of saturated saline solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Evaporate the solvent under reduced pressure to obtain the target compound as a colorless oil.

Quantitative Data:

| Parameter | Value | Reference |

| Molecular Formula | C15H17NO | |

| Molecular Weight | 227.3 g/mol | |

| Appearance | Colorless Oil |

Physicochemical Characterization

The following table summarizes the key identifiers and some predicted properties for 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one and its hydrochloride salt.

| Property | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one (Free Base) | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one HCl |

| CAS Number | 10320-49-7 | 5409-58-5 |

| Molecular Formula | C15H17NO | C15H18ClNO |

| Molecular Weight | 227.30 g/mol | 263.76 g/mol |

| Predicted XlogP | 2.8 | - |

| Monoisotopic Mass | 227.131014166 Da | - |

Biological Significance and Applications

Intermediate for Bedaquiline Synthesis

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one is a key intermediate in the synthesis of Bedaquiline, a diarylquinoline antibiotic used in the treatment of multidrug-resistant tuberculosis.

Reactant for Choline Acetyltransferase (ChA) Inhibitors

This compound is also utilized as a reactant in the preparation of choline acetyltransferase (ChA) inhibitors. ChA is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. Inhibition of this enzyme can have significant effects on the cholinergic system and is an area of interest in neuropharmacology.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one.

Proposed Role in Choline Acetyltransferase Inhibition

Caption: Proposed inhibition of acetylcholine synthesis by targeting Choline Acetyltransferase.

Safety Information

The hydrochloride salt of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one is a synthetically accessible and valuable intermediate for the pharmaceutical industry. The Mannich reaction provides an efficient route to its hydrochloride salt, which can be readily converted to the free base. Its role in the synthesis of Bedaquiline and as a precursor for choline acetyltransferase inhibitors underscores its importance in medicinal chemistry. Further research into its biological activities and the development of detailed characterization data for the free base are warranted.

An In-Depth Technical Guide to the Formation of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, a key intermediate in the synthesis of various pharmacologically active compounds. The core of this synthesis is the Mannich reaction, a classic carbon-carbon bond-forming reaction. This document details the underlying mechanism of formation, presents quantitative data from representative synthetic protocols, and provides detailed experimental methodologies. Visual diagrams are included to illustrate the reaction mechanism and experimental workflow, adhering to strict formatting guidelines for clarity and precision.

Introduction

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one, and its hydrochloride salt, are valuable intermediates in medicinal chemistry and drug development.[1][2] Notably, it serves as a reactant in the preparation of choline acetyltransferase (ChA) inhibitors and is an intermediate in the synthesis of the anti-tuberculosis drug, Bedaquiline.[1][2] The formation of this compound is primarily achieved through the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine.[3][4] In this specific synthesis, 1-acetylnaphthalene provides the active hydrogen, formaldehyde acts as the electrophile precursor, and dimethylamine serves as the amine component.

Mechanism of Formation: The Mannich Reaction

The synthesis of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one proceeds via the Mannich reaction, which is typically performed under acidic conditions.[4] The mechanism can be dissected into two primary stages:

-

Formation of the Eschenmoser Salt (Iminium Ion): The reaction is initiated by the acid-catalyzed reaction between dimethylamine and formaldehyde. The nitrogen of dimethylamine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Subsequent dehydration leads to the formation of a highly reactive electrophilic species known as the Eschenmoser salt, which is a dimethylaminomethyl cation (an iminium ion).[5][6]

-

Electrophilic Attack by the Enol: In the presence of an acid catalyst, 1-acetylnaphthalene undergoes tautomerization to its more nucleophilic enol form. The enol then attacks the electrophilic carbon of the Eschenmoser salt. A final deprotonation step regenerates the catalyst and yields the desired β-amino ketone, 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one.[7][8]

Signaling Pathway Diagram

Caption: Mechanism of the Mannich reaction for the formation of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one.

Quantitative Data Presentation

The following tables summarize quantitative data from various reported syntheses of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one and its hydrochloride salt.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio (relative to 1-Acetylnaphthalene) | Reference |

| 1-Acetylnaphthalene | C₁₂H₁₀O | 170.21 | 25 | 0.15 | 1.0 | [7] |

| Dimethylamine Hydrochloride | C₂H₈ClN | 81.54 | 15.6 | 0.19 | 1.27 | [7] |

| Paraformaldehyde | (CH₂O)n | 30.03 (monomer) | 7.2 | 0.24 (as CH₂O) | 1.6 | [7] |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 0.3 mL | Catalytic | - | [7] |

| Ethanol (95%) | C₂H₅OH | 46.07 | 40 mL | Solvent | - | [7] |

Table 1: Reactant and Reagent Quantities for Synthesis of the Hydrochloride Salt.

| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | Reference |

| 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride | C₁₅H₁₈ClNO | 263.76 | 26.8 | 69 | [7] |

| 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one (Free Base) | C₁₅H₁₇NO | 227.30 | 20.5 | 89 | [7] |

Table 2: Product Yields.

Experimental Protocols

The synthesis of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one is typically carried out as a one-pot reaction. The following is a detailed methodology based on reported procedures.[7]

Synthesis of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride

-

Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 1-(naphthalen-1-yl)ethanone (25 g, 0.15 mol), dimethylamine hydrochloride (15.6 g, 0.19 mol), and paraformaldehyde (7.2 g, 0.24 mol as CH₂O).

-

Addition of Solvent and Catalyst: To the mixture of solids, add 40 mL of 95% ethanol followed by the addition of 0.3 mL of concentrated hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 2 hours.

-

Crystallization and Isolation: After the reflux period, add 100 mL of acetone while the solution is still hot. Allow the mixture to cool slowly to room temperature and then chill in a refrigerator overnight to facilitate crystallization.

-

Filtration and Washing: Collect the resulting white solid by filtration and wash the crystals with two 20 mL portions of acetone.

-

Drying: Dry the product to afford 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride.

Conversion to the Free Base

-

Dissolution: Dissolve the obtained hydrochloride salt in water.

-

Basification: Alkalinize the aqueous solution by the slow addition of a saturated aqueous solution of sodium hydrogen carbonate until the solution is basic.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free base, 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, as a colorless oil.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one and its hydrochloride salt.

Conclusion

The Mannich reaction provides an efficient and reliable method for the synthesis of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one. Understanding the underlying mechanism, which involves the formation of an Eschenmoser salt and its subsequent reaction with the enol of 1-acetylnaphthalene, is crucial for optimizing reaction conditions and maximizing yields. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The provided visualizations offer a clear and concise representation of the chemical transformations and experimental procedures involved.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. Overview About Mannich Reaction Mechanism [unacademy.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. adichemistry.com [adichemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. byjus.com [byjus.com]

- 8. testbook.com [testbook.com]

An In-depth Technical Guide to the Reactivity and Stability of 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one is not widely available in published literature. This guide has been constructed based on the known properties of its close structural isomer, 3-(Dimethylamino)-1-(naphthalen-1-YL)propan-1-one, and established principles of pharmaceutical stability testing. The information presented herein should be used as a strategic guide for initiating laboratory investigations.

Executive Summary

This document provides a comprehensive technical overview of the potential reactivity and stability of this compound, a compound of interest in pharmaceutical development. As an aminoketone derivative of naphthalene, its chemical behavior is governed by the interplay of its tertiary amine, ketone functional group, and the aromatic naphthalene core. This guide outlines its predicted reactivity profile, stability under various conditions, and detailed protocols for empirical validation through forced degradation studies. The methodologies and data presentation are designed to align with industry best practices and regulatory expectations for stability-indicating assessments.

Chemical Structure and Physicochemical Properties

This compound belongs to the class of Mannich bases. Its structure comprises a naphthalene ring system, a propanone linker, and a dimethylamino group. The naphthalene moiety imparts significant hydrophobicity and potential for π-π stacking interactions, while the dimethylamino group provides a basic center, influencing its solubility in aqueous media.

Predicted Physicochemical Properties:

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₅H₁₇NO | Based on structure |

| Molecular Weight | 227.30 g/mol | Based on structure |

| Form | Likely an oil in its free base form. | The analogous naphthalen-1-yl isomer is a colorless oil that is easily decomposed.[1] |

| Salt Form | Typically prepared as a hydrochloride salt for improved stability and handling. | The naphthalen-1-yl analog is commonly available as a hydrochloride salt.[2][3] |

| Storage (as HCl salt) | Recommended: 2-8°C, under inert gas, protected from moisture. | Based on storage instructions for the naphthalen-1-yl analog hydrochloride.[2][3][4] |

Reactivity Profile

The reactivity of the molecule is dictated by its three primary functional regions:

-

Dimethylamino Group: As a tertiary amine, this group is basic and represents a primary site for salt formation. It is also susceptible to oxidation, potentially forming an N-oxide, which is a common metabolic and degradation pathway for tertiary amines.

-

Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack and can undergo reduction to a secondary alcohol.

-

Naphthalene Ring: This aromatic system is generally stable but can undergo electrophilic substitution reactions under certain conditions. The fused ring system contributes to the molecule's overall photostability.[5][6]

The free base of the analogous 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one is reported to be unstable, suggesting that the molecule may be prone to decomposition when not in a salt form.[1]

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is critical for ensuring its safety, efficacy, and shelf-life.[7] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[8]

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The molecule is not expected to be readily susceptible to hydrolysis under neutral pH conditions due to the absence of labile ester or amide groups. However, extreme pH conditions may promote unforeseen reactions.

-

Oxidation: The dimethylamino group is a likely target for oxidation, leading to the formation of the corresponding N-oxide. This is a common degradation pathway for molecules containing tertiary amines.

-

Photodegradation: Naphthalene derivatives are known for their photostability due to the conjugated π-electron system.[5] However, ICH guidelines mandate photostability testing to confirm this.

-

Thermal Degradation: The stability of the compound at elevated temperatures needs to be determined empirically. The reported instability of the free base suggests thermal lability.[1]

Experimental Protocols for Reactivity and Stability Studies

A comprehensive forced degradation study should be performed to identify likely degradants and validate a stability-indicating analytical method.[9][10]

Forced Degradation (Stress Testing) Protocol

The objective is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve impurities.

Table 1: Forced Degradation Experimental Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., Methanol, Acetonitrile).2. Treat with 0.1 N HCl at 60°C for up to 72 hours.3. Withdraw samples at 0, 2, 8, 24, and 72 hours.4. Neutralize with an equivalent amount of 0.1 N NaOH before analysis. |

| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound.2. Treat with 0.1 N NaOH at 60°C for up to 72 hours.3. Withdraw samples at specified time points.4. Neutralize with an equivalent amount of 0.1 N HCl before analysis. |

| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of the compound.2. Treat with 3% H₂O₂ at room temperature for up to 24 hours.3. Withdraw samples at specified time points and analyze immediately. |

| Thermal Degradation | 1. Store the solid compound in a thermostatically controlled oven at 80°C for 7 days.2. Analyze samples at day 1, 3, and 7.3. Perform the study in solution as well, heating at 60°C. |

| Photostability | 1. Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).2. A control sample should be protected from light. |

Analytical Workflow

A validated stability-indicating HPLC method is the cornerstone of stability analysis.

Data Presentation and Interpretation

All data from forced degradation studies should be systematically tabulated to facilitate analysis and reporting.

Table 2: Summary of Hypothetical Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| 0.1 N HCl (60°C) | 72 h | 98.5% | 1.5% | 1 | Minor degradation observed. |

| 0.1 N NaOH (60°C) | 72 h | 96.2% | 3.8% | 2 | Moderate degradation. |

| 3% H₂O₂ (RT) | 24 h | 85.1% | 14.9% | 1 | Significant degradation, likely N-oxide formation. |

| Thermal (80°C, solid) | 7 days | 99.5% | 0.5% | 0 | Compound is thermally stable in solid state. |

| Photolytic (ICH Q1B) | - | 99.8% | 0.2% | 0 | Compound is photostable. |

Conclusion and Recommendations

This compound is predicted to be a relatively stable compound, particularly in its hydrochloride salt form when protected from moisture and stored at refrigerated temperatures. The primary liability appears to be the dimethylamino group's susceptibility to oxidation. The free base form may exhibit limited thermal stability.

It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be conducted to empirically determine the stability profile of this molecule. The development and validation of a stability-indicating analytical method are critical next steps for any drug development program involving this compound. These studies will provide invaluable information for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride | Buy Online CAS Number 5409-58-5 - Bio Synth [bio-synth.in]

- 3. sfdchem.com [sfdchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. biopharminternational.com [biopharminternational.com]

Solubility profile of 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the organic compound 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one and its related salts. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics and provides standardized experimental protocols for determining such properties. Furthermore, a potential biological context for this class of compounds is explored through its relationship with choline acetyltransferase inhibitors.

Introduction

This compound is a substituted aminoketone with a naphthalene moiety. The solubility of such compounds is a critical parameter in various scientific and industrial applications, including drug discovery and development, chemical synthesis, and formulation science. Understanding the solubility profile in a range of solvents is essential for predicting bioavailability, designing appropriate formulations, and developing purification strategies.

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound. However, qualitative solubility information for the free base and the hydrochloride salt of the isomeric 3-(Dimethylamino)-1-(naphthalen-1-YL)propan-1-one has been reported. This information is summarized in the table below.

| Compound Form | Solvent | Solubility |

| Free Base (this compound) | Ethanol | Soluble[1] |

| Ether | Soluble[1] | |

| Dimethylformamide | Soluble[1] | |

| Hydrochloride Salt (3-(Dimethylamino)-1-(naphthalen-1-YL)propan-1-one HCl) | Water | Soluble[2][3] |

| Methanol | Soluble[2][3][4] | |

| Ethanol | Soluble[2][3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the qualitative and semi-quantitative solubility of a solid organic compound like this compound. This method is based on standard laboratory practices.

Objective: To determine the solubility of the test compound in various solvents at a specified temperature.

Materials:

-

Test compound (this compound)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Procedure:

-

Preparation of Stock Solutions (for quantitative analysis): Prepare a stock solution of the test compound in a solvent in which it is freely soluble.

-

Equilibrium Solubility Determination (Shake-Flask Method): a. Add an excess amount of the solid test compound to a vial containing a known volume of the selected solvent. b. Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). c. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. d. After shaking, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Sample Analysis: a. Carefully withdraw a sample from the supernatant of each vial using a syringe. b. Filter the sample through a syringe filter to remove any undissolved particles. c. For quantitative analysis, dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry. d. For qualitative assessment, visual inspection for the absence of solid particles after vigorous mixing and settling can be used to classify the compound as soluble, partially soluble, or insoluble.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a solid compound.

Potential Biological Activity: Choline Acetyltransferase Inhibition

Inhibitors of ChA reduce the production of acetylcholine, which can have significant effects on cholinergic signaling.[5] This pathway is a target for the investigation of various neurological and psychiatric disorders.[5]

Signaling Pathway of Acetylcholine Synthesis and Inhibition

Caption: Simplified diagram of acetylcholine synthesis and its inhibition by a ChA inhibitor.

Conclusion

This technical guide has summarized the currently available solubility information for this compound. While quantitative data is not available, qualitative assessments indicate its solubility in common organic solvents. A standardized experimental protocol has been provided to enable researchers to determine the precise solubility in their specific solvent systems. The potential link to choline acetyltransferase inhibition suggests a possible area for future biological investigation of this compound and its analogues. For any application, it is highly recommended to experimentally determine the solubility under the specific conditions of use.

References

- 1. chembk.com [chembk.com]

- 2. 3-(DIMETHYLAMINO)-1-(NAPHTHALEN-1-YL)PROPAN-1-ONE HYDROCHLORIDE CAS#: 5409-58-5 [m.chemicalbook.com]

- 3. sfdchem.com [sfdchem.com]

- 4. 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride | Buy Online CAS Number 5409-58-5 - Bio Synth [bio-synth.in]

- 5. What are CHAT inhibitors and how do they work? [synapse.patsnap.com]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Naphthalen-yl Propan-1-one Scaffold: A Promising Frontier in Drug Discovery and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalen-yl propan-1-one core structure and its derivatives have emerged as a versatile and highly promising scaffold in medicinal chemistry. Possessing a unique combination of a lipophilic naphthalene moiety and a modifiable propan-1-one chain, these compounds have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research applications of naphthalen-yl propan-1-one derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this exciting field.

A Versatile Pharmacophore: Biological Activities of Naphthalen-yl Propan-1-one Derivatives

Derivatives of the naphthalen-yl propan-1-one scaffold have been extensively investigated for their therapeutic potential across various disease areas. The inherent structural features of this class of compounds allow for facile modification, enabling the fine-tuning of their pharmacological profiles.

Anticancer Activity

A significant body of research has focused on the development of naphthalen-yl propan-1-one derivatives as potent anticancer agents. These compounds have shown efficacy against a range of cancer cell lines, often through the inhibition of critical signaling pathways involved in tumor growth and proliferation.

One of the key mechanisms of action for the anticancer effects of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis. Naphthalene-based compounds have been designed to target the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its downstream signaling cascades.[1]

Table 1: Anticancer Activity of Selected Naphthalen-yl Propan-1-one Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone Hybrid 1 | Naphthalene-Chalcone | MCF-7 (Breast) | 1.42 ± 0.15 | |

| Chalcone Hybrid 2 | Fluorinated Naphthalene-Chalcone | 4T1 (Breast) | Exhibited stronger cytotoxicity than non-fluorinated derivatives | |

| Pyrazole Hybrid 9g | Naphthalene-Pyrazole-Thiazol-4-one | MDA-MB-231 (Breast) | 0.62 | |

| Pyrazole Hybrid 9k | Naphthalene-Pyrazole-Thiazol-4-one | MDA-MB-231 (Breast) | 1.14 | |

| Anilino-naphthoquinone 3 | Anilino-1,4-naphthoquinone | Multiple | EGFR IC50 = 3.96 nM | |

| Anilino-naphthoquinone 8 | Anilino-1,4-naphthoquinone | Multiple | EGFR IC50 = 11.42 nM | |

| Anilino-naphthoquinone 10 | Anilino-1,4-naphthoquinone | Multiple | EGFR IC50 = 18.64 nM |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Naphthalen-yl propan-1-one derivatives have demonstrated promising activity against a variety of bacteria and fungi. The lipophilic nature of the naphthalene ring is believed to facilitate the penetration of these compounds through microbial cell membranes.[1]

Table 2: Antimicrobial Activity of N-(Naphthalen-1-yl)propanamide Derivatives (MIC in µg/mL)

| Compound ID | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Enterococcus faecalis | Bacillus subtilis | Staphylococcus aureus | Reference |

| 4f | < 0.97 | < 0.97 | 3.9 | 1.95 | < 0.97 | < 0.97 |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Naphthalene derivatives have shown potent anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[1] A key mechanism is the suppression of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[1]

Table 3: Anti-inflammatory Activity of Selected Naphthalene Derivatives

| Compound Class | Compound | Assay Target | Activity (IC50) | Reference |

| Naphthol Derivatives | 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ current | 0.8 µM | |

| Naphthalene-pyrazole hybrids | Compound 3c | COX-2 | More selective than Celecoxib | |

| Naphthalene-pyrazole hybrids | Compound 10 | COX-2 | High selectivity | |

| Naphthalene-pyran hybrids | Compound 12b | COX-2 | High selectivity |

Unraveling the Mechanism: Key Signaling Pathways

The therapeutic effects of naphthalen-yl propan-1-one derivatives are intrinsically linked to their ability to modulate specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and the development of targeted therapies.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. Naphthalen-yl propan-1-one derivatives can act as inhibitors of this pathway.

Caption: EGFR signaling pathway and the inhibitory action of naphthalene derivatives.

NF-κB and MAPK Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial mediators of the inflammatory response. Their dysregulation can lead to chronic inflammation. Certain naphthalene derivatives have been shown to inhibit these pathways.

Caption: NF-κB and MAPK inflammatory signaling pathways and points of inhibition by naphthalene derivatives.

From Bench to Bedside: Synthesis and Experimental Protocols

The successful translation of promising compounds from the laboratory to clinical applications hinges on robust and efficient synthetic methodologies and standardized biological assays.

Synthesis of Naphthalen-yl Propan-1-one Derivatives

Several synthetic routes have been established for the preparation of the naphthalen-yl propan-1-one core and its derivatives. Common methods include Friedel-Crafts acylation and reductive amination.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride

This protocol describes a Mannich reaction to synthesize a key intermediate.

-

Reaction Setup: In a 500 mL three-necked flask, combine 1-(naphthalen-1-yl)ethanone (25g, 0.15 mol), dimethylamine hydrochloride (15.6g, 0.19 mol), and paraformaldehyde (7.2g, 0.08 mol).

-

Solvent and Catalyst Addition: Add 40 mL of 95% ethanol followed by 0.3 mL of concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux for 2 hours.

-

Crystallization: Add 100 mL of acetone while the solution is still hot. Allow the mixture to cool slowly to room temperature and then chill overnight in a refrigerator.

-

Isolation and Purification: Filter the resulting white solid and wash with acetone (2 x 20 mL) to afford 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride (26.8g, 69% yield). The solid can be further purified by dissolving in water, alkalinizing with saturated sodium bicarbonate solution, and extracting with ethyl acetate.

Experimental Protocol: General Procedure for Reductive Amination of 3-(Naphthalen-1-yl)propanal

This method is commonly used for the synthesis of amine derivatives.

-

Imine Formation: To a solution of 3-(naphthalen-1-yl)propanal in methanol, add an excess of the desired amine (e.g., ammonia in methanol). Stir the mixture at room temperature to allow for imine formation.

-

Reduction: Add sodium cyanoborohydride portion-wise to the reaction mixture.

-

Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography, to yield the desired 3-(naphthalen-1-yl)propan-1-amine derivative.

In Vitro Biological Assays

Standardized in vitro assays are essential for determining the biological activity of the synthesized compounds.

Workflow for In Vitro Anticancer Activity Screening

Caption: Workflow for in vitro anticancer activity screening.

Workflow for Antimicrobial Susceptibility Testing (MIC Determination)

Caption: Workflow for antimicrobial susceptibility testing (MIC determination).

Conclusion and Future Directions

The naphthalen-yl propan-1-one scaffold represents a rich source of biologically active molecules with significant therapeutic potential. The derivatives of this core structure have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities. The ease of synthetic modification allows for the generation of diverse chemical libraries and the optimization of lead compounds.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To further refine the design of more potent and selective derivatives.

-

In Vivo Efficacy and Toxicity Studies: To validate the in vitro findings and assess the safety profiles of lead compounds.

-

Elucidation of Novel Mechanisms of Action: To uncover new therapeutic targets and applications for this class of compounds.

-

Development of Novel Synthetic Methodologies: To improve the efficiency and scalability of the synthesis of these valuable molecules.

The continued exploration of naphthalen-yl propan-1-one derivatives holds great promise for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

The Pivotal Role of Mannich Bases in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannich bases, a class of organic compounds synthesized through the Mannich reaction, have emerged as a versatile and highly valuable scaffold in medicinal chemistry. The reaction, typically a three-component condensation of an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, provides a straightforward and efficient route to a diverse array of β-amino ketones and other related structures.[1][2] The inherent structural features of Mannich bases, particularly the presence of a basic amino group, often lead to favorable pharmacokinetic properties, such as improved water solubility and the ability to form salts, enhancing their potential as drug candidates.[1] This technical guide delves into the core aspects of Mannich bases in drug discovery, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Therapeutic Applications and Quantitative Bioactivity

Mannich bases exhibit a remarkably broad spectrum of biological activities, positioning them as promising leads for the development of novel therapeutic agents against a multitude of diseases. Their efficacy has been demonstrated in anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and analgesic applications.[3][4][5][6][7]

Anticancer Activity

A significant area of research has focused on the cytotoxic effects of Mannich bases against various cancer cell lines. Their proposed mechanism often involves the generation of α,β-unsaturated ketones through in-vivo deamination, which can act as Michael acceptors and alkylate crucial biomolecules in cancer cells, leading to apoptosis.[8] Some Mannich bases have been shown to induce apoptosis by activating caspase-dependent pathways and modulating key signaling pathways like p53.[1][3]

Table 1: Anticancer Activity of Selected Mannich Bases

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Chalcone-based Mannich Base (I4) | A549 (Lung Carcinoma) | 3.09 | [9] |

| Chalcone-based Mannich Base (I4) | A549/DDP (Drug-Resistant Lung Carcinoma) | 4.69 | [9] |

| Heterocyclic Chalcone Analog | PC-3 (Prostate Cancer) | 0.03 - 3.80 | [10] |

| Heterocyclic Chalcone Analog | MCF-7 (Breast Cancer) | 0.03 - 3.80 | [10] |

| Heterocyclic Chalcone Analog | KB (Nasopharynx Cancer) | 0.03 - 3.80 | [10] |

Anti-inflammatory and Analgesic Activity

Mannich bases have shown significant promise as anti-inflammatory and analgesic agents. The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate anti-inflammatory potential, while the tail-flick and writhing tests are commonly used to assess analgesic effects.[11][12][13]

Table 2: Anti-inflammatory and Analgesic Activity of Selected Mannich Bases

| Compound Class | Assay | Activity | Reference |

| Coumarin Mannich Base (3a) | Carrageenan-induced paw edema | 63.1% inhibition | [11] |

| Coumarin Mannich Base (3c) | Carrageenan-induced paw edema | 66.7% inhibition | [11] |

| Isothiazolopyridine Mannich Base | Mouse writhing assay | ED50: 2-10 times more potent than acetylsalicylic acid | [12] |

| 5-nitro-2-benzoxazolinone Mannich Base | p-benzoquinone induced writhing test | Potent analgesic activity | [5] |

| Dehydrozingerone Mannich Base Derivative | Inhibition of albumin denaturation | IC50: 1.93 µM | [14] |

Anticonvulsant Activity

The central nervous system activity of Mannich bases has been explored, leading to the discovery of potent anticonvulsant agents. The maximal electroshock (MES) test in mice is a primary screening model for generalized tonic-clonic seizures.[2][15][16]

Table 3: Anticonvulsant Activity of Selected Mannich Bases

| Compound Class | Assay | ED50 (mg/kg) | Reference |

| N-Mannich base of 3-methylpyrrolidine-2,5-dione (12) | MES test (mice, i.p.) | 16.13 | [2][15] |

| N-Mannich base of 3-methylpyrrolidine-2,5-dione (12) | scPTZ test (mice, i.p.) | 134.0 | [2] |

| N-Mannich base of pyrrolidine-2,5-dione (23) | MES test (mice, i.p.) | 37.79 | [15] |

| N-Mannich base of pyrrolidine-2,5-dione (23) | scPTZ test (mice, i.p.) | 128.82 | [2] |

| N-Mannich base of pyrrolidine-2,5-dione (24) | MES test (mice, i.p.) | 16.37 | [15] |

Experimental Protocols

Synthesis of Mannich Bases

Protocol 1: Synthesis of Coumarin Mannich Bases (General Procedure) [13]

-

To a solution of 3-acetyl coumarin (0.025 mol) in ethanol (4 ml), add the appropriate substituted secondary amine (0.0325 mol), paraformaldehyde (1 g), and concentrated HCl.

-

Reflux the reaction mixture until a clear solution is obtained.

-

Pour the clear reaction mixture into a conical flask containing 20 ml of acetone.

-

Store the flask in a refrigerator overnight to allow for crystallization.

-

Collect the fine crystals by filtration, wash with cold acetone, and recrystallize from a suitable solvent to yield the pure 3-(β-N-substituted amino propanoyl) chromen-2-one.

Protocol 2: Synthesis of Chalcone Mannich Bases (General Procedure) [17][18]

-

Step 1: Synthesis of Chalcone Intermediate: To a solution of an appropriate acetophenone and an aromatic aldehyde in ethanol, add a 10% aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and recrystallized to yield the chalcone.

-

Step 2: Synthesis of Mannich Base: A mixture of the synthesized chalcone, a secondary amine, and paraformaldehyde in acetonitrile is subjected to microwave irradiation at 120°C and 200W for 45 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired Mannich base.

Biological Evaluation Protocols

Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity) [19][20][21]

-

Acclimatize male Wistar rats for at least one week before the experiment.

-

Administer the test compound or vehicle (control) intraperitoneally or orally.

-

After a specific pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice (Anticonvulsant Activity) [4][22][23][24]

-

Administer the test compound or vehicle to male albino mice intraperitoneally.

-

After a predetermined time interval (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The abolition of the hind limb tonic extensor component is considered as the endpoint for protection.

-

The dose of the compound that protects 50% of the animals from the seizure (ED50) is determined.

Protocol 5: Tail-Flick Test (Analgesic Activity) [25][26][27][28]

-

Gently restrain a mouse or rat, allowing the tail to be exposed.

-

Apply a radiant heat source to a specific portion of the tail.

-

Record the latency time for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Administer the test compound or vehicle.

-

Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

An increase in the tail-flick latency is indicative of an analgesic effect.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of Mannich bases stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Apoptosis Induction in Cancer

Several studies have demonstrated that Mannich bases can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, some derivatives have been shown to upregulate the p53 tumor suppressor protein, which in turn activates pro-apoptotic proteins like BAX, leading to the activation of caspase-3 and subsequent cell death.[1] Other Mannich bases trigger apoptosis through the Fas/CD95 signaling pathway or by activating caspases-8 and -9.[3]

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of certain Mannich bases, particularly those derived from curcuminoids, have been linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[29] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activity, these Mannich bases can effectively suppress the inflammatory response.

Conclusion

Mannich bases represent a privileged scaffold in medicinal chemistry, offering a potent combination of synthetic accessibility, structural diversity, and a wide range of biological activities. The data and protocols presented in this guide underscore their significant potential in the development of novel therapeutics for cancer, inflammation, pain, and neurological disorders. Future research in this area will likely focus on the synthesis of more complex and targeted Mannich bases, elucidation of their detailed mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic profiles to translate their preclinical promise into clinical success. The continued exploration of this versatile chemical class holds great potential for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 7. Mannich bases in medicinal chemistry and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Synthesis and Antitumor Evaluation of a Novel Class of Chalcone Mannich Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of antiinflammatory and analgesic activities of a novel series of coumarin Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, analgesic activity and computational study of new isothiazolopyridines of Mannich base type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. ajrconline.org [ajrconline.org]

- 26. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Tail flick test - Wikipedia [en.wikipedia.org]

- 28. m.youtube.com [m.youtube.com]

- 29. researchgate.net [researchgate.net]

Structural Elucidation of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Note on Isomer Specificity: The user request specified the naphthalen-5-yl isomer. However, the prevalent synthesis routes described in the literature, starting from 1-acetylnaphthalene, yield the naphthalen-1-yl isomer. This guide focuses on the scientifically documented 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one and its hydrochloride salt are presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | |

| Molecular Formula | C₁₅H₁₇NO | |

| Molecular Weight | 227.30 g/mol | |

| CAS Number | 10320-49-7 | [1] |

| Appearance | Colorless to light yellow viscous liquid | [1] |

| Boiling Point | 368.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.072 g/cm³ | [1] |

| pKa | 8.78 ± 0.28 (Predicted) | [1] |

| Hydrochloride Salt | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride | |

| Hydrochloride CAS | 5409-58-5 | |

| Hydrochloride M.W. | 263.77 g/mol | |

| Hydrochloride M.P. | 165 °C |

Synthesis

The synthesis of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one is typically achieved via a Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group.

Experimental Protocol

The following protocol is a synthesis of methods described in the literature.

Materials:

-

1-Acetylnaphthalene

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium carbonate solution (50%)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

-

Saturated saline solution

Procedure:

-

To a solution of 1-acetylnaphthalene (0.047 mol), paraformaldehyde (0.065 mol), and dimethylamine hydrochloride (0.065 mol) in ethanol (15 mL), add a catalytic amount of concentrated hydrochloric acid (0.6 mL).

-

Heat the reaction mixture to reflux for 12 hours.

-

Cool the mixture to room temperature and then refrigerate at -20 °C overnight to precipitate the hydrochloride salt of the product as a white solid.

-

Isolate the solid by filtration and wash with cold ethanol.

-

Dissolve the resulting white solid in water and slowly add a 50% aqueous sodium carbonate solution until the solution is alkaline.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with water (2 x 15 mL) and saturated saline solution (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one as a colorless oil.

Synthesis Workflow

Structural Elucidation

Due to the lack of publicly available experimental spectra, this section provides a theoretical analysis of the expected spectroscopic data for 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one.

Mass Spectrometry

The predicted mass spectral data for the molecular ion and common adducts are presented in Table 2.

| Adduct | Predicted m/z |

| [M+H]⁺ | 228.1383 |

| [M+Na]⁺ | 250.1202 |

| [M-H]⁻ | 226.1237 |

| [M]⁺ | 227.1305 |

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the naphthalene ring protons, the aliphatic chain protons, and the dimethylamino group protons.

-

Naphthalene Protons: A series of multiplets in the aromatic region (approximately 7.4-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the naphthalene ring.

-

Aliphatic Protons: Two triplets corresponding to the two methylene groups of the propanone chain. The methylene group adjacent to the carbonyl (C2-H) would be expected around 3.0-3.4 ppm, while the methylene group adjacent to the nitrogen (C3-H) would likely appear slightly downfield in the range of 2.6-3.0 ppm.

-

Dimethylamino Protons: A singlet integrating to six protons, characteristic of the two equivalent methyl groups, is expected in the upfield region, likely around 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around 198-202 ppm, corresponding to the ketone carbonyl carbon.

-

Naphthalene Carbons: Multiple signals in the aromatic region (approximately 120-135 ppm) for the ten carbons of the naphthalene ring.

-

Aliphatic Carbons: Two signals for the methylene carbons of the propanone chain, expected in the range of 35-60 ppm.

-

Dimethylamino Carbons: A signal around 45 ppm for the two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ for the C-H stretching vibrations of the naphthalene ring.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ for the C-H stretching vibrations of the methylene and methyl groups.

-

C-N Stretch: A medium to weak absorption band in the region of 1000-1250 cm⁻¹ for the C-N stretching vibration.

-

Aromatic C=C Bending: Several bands in the fingerprint region (below 1600 cm⁻¹) characteristic of the naphthalene ring system.

Biological Relevance and Signaling Pathway

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride is a known intermediate in the synthesis of Bedaquiline (TMC207), a diarylquinoline antibiotic used for the treatment of multi-drug resistant tuberculosis.

Mechanism of Action of Bedaquiline

Bedaquiline has a unique mechanism of action, targeting the proton pump of mycobacterial ATP synthase. This enzyme is crucial for energy generation in Mycobacterium tuberculosis.

-

Target: The F₀ subunit of ATP synthase.

-

Action: Bedaquiline binds to the c-subunit of the F₀ rotor, effectively stalling the rotation of the ATP synthase.

-

Result: This inhibition of ATP synthase disrupts the proton motive force and leads to a depletion of cellular ATP, ultimately causing bacterial cell death. This mechanism is effective against both replicating and non-replicating mycobacteria.

Bedaquiline Signaling Pathway

Conclusion

This technical guide has provided a detailed overview of the structural elucidation of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one. While a lack of publicly available experimental spectroscopic data necessitates a theoretical approach to the structural analysis, the provided information on its synthesis, physicochemical properties, and the biological relevance of its derivative, Bedaquiline, offers valuable insights for researchers in drug discovery and development. The unique mechanism of action of Bedaquiline underscores the importance of continued research into novel anti-tubercular agents and their synthetic precursors.

References

Methodological & Application

Synthesis of Bedaquiline using 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one.

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of the anti-tuberculosis drug Bedaquiline (BDQ). The key strategic step involves the reaction of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one with a substituted 3-benzylquinoline. Protocols for both a standard synthesis yielding a racemic mixture and an improved diastereoselective synthesis are presented. This document includes comprehensive experimental procedures, tabulated quantitative data for comparative analysis, and workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Bedaquiline, marketed under the brand name Sirturo, is a diarylquinoline antibiotic that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, the inhibition of mycobacterial ATP synthase, makes it a critical component in combination therapy for resistant strains of Mycobacterium tuberculosis. The synthesis of Bedaquiline is a multi-step process, with a crucial carbon-carbon bond formation to assemble the core structure. This document focuses on the key coupling reaction between 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one and 6-bromo-3-(phenylmethyl)-2-methoxyquinoline, a common and effective strategy for constructing the Bedaquiline backbone. The stereochemistry of the two adjacent chiral centers is critical for the drug's activity, making the development of diastereoselective synthetic methods a key area of research.

I. Synthesis of Starting Material: 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride

A common precursor for the main coupling reaction is the hydrochloride salt of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one. This intermediate can be synthesized via a Mannich reaction.

Experimental Protocol

In a 500 mL three-necked flask, 1-(naphthalen-1-yl)ethanone (25 g, 0.15 mol), dimethylamine hydrochloride (15.6 g, 0.19 mol), and paraformaldehyde (7.2 g, 0.08 mol) are combined. To this mixture, 40 mL of 95% ethanol and 0.3 mL of concentrated hydrochloric acid are added. The reaction mixture is then heated to reflux for 2 hours. After reflux, the solution is allowed to cool, during which the product crystallizes. The resulting solid is collected by filtration and washed with acetone to yield 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride.[1]

II. Core Synthesis of Bedaquiline

The central step in this synthetic approach is the nucleophilic addition of the enolate of 6-bromo-3-(phenylmethyl)-2-methoxyquinoline to 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one. The choice of base and reaction conditions significantly impacts the diastereoselectivity of this reaction.

A. Standard Synthesis using Lithium Diisopropylamide (LDA)

This method results in a nearly equimolar mixture of diastereomers.

Experimental Protocol

-

In a flame-dried round-bottom flask under an argon atmosphere, a solution of diisopropylamine (5 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.

-

n-Butyllithium (5 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA in situ.

-

A solution of 6-bromo-3-(phenylmethyl)-2-methoxyquinoline (1 equivalent) in anhydrous THF is added slowly to the LDA solution at -78 °C, and the mixture is stirred for 30 minutes to facilitate deprotonation.

-

A solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one (1.2 equivalents) in anhydrous THF is then added dropwise.

-

The reaction is stirred at -78 °C for 3 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium chloride.

-

The mixture is warmed to room temperature and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a mixture of diastereomers.[2][3]

B. Improved Diastereoselective Synthesis using a Chiral Base

This optimized procedure employs a chiral lithium amide to induce diastereoselectivity in the coupling reaction.

Experimental Protocol

-

Preparation of the Chiral Base:

-

To a solution of (+)-bis[(R)-1-phenylethyl]amine hydrochloride (2 equivalents) in anhydrous THF (20.0 mL), 1.6 M n-butyllithium in hexane (3 equivalents) is added dropwise at -78 °C under an argon atmosphere.

-

The solution is stirred for 10 minutes, warmed to room temperature, and stirred for an additional hour.

-

The resulting clear yellow solution is then re-cooled to -78 °C and stirred for 1 hour to form the pinkish chiral base complex.[2][3]

-

-

Lithiation and Coupling:

-

A solution of 6-bromo-3-(phenylmethyl)-2-methoxyquinoline (1.0 g, 1 equivalent) in anhydrous THF (10.0 mL) is slowly added to the in situ-formed chiral base, and the mixture is stirred at -20 °C for exactly 1 hour.

-

A solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one (0.83 g, 1.2 equivalents) in anhydrous THF (10.0 mL) is added dropwise over 20 minutes via cannula, and the resulting solution is stirred at -78 °C for 3 hours.[2]

-

The reaction is warmed to room temperature and quenched with aqueous sodium chloride (20.0 mL).

-

The product is extracted with ethyl acetate (5 x 10.0 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate and concentrated in vacuo to give a clear yellow oil.[2]

-

III. Quantitative Data Summary

The following tables summarize the key quantitative outcomes of the described synthetic protocols.

Table 1: Synthesis of Bedaquiline Precursor

| Starting Material | Product | Reagents | Yield |